molecular formula C8H8N2OS B1443365 [2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine CAS No. 1225634-52-5

[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine

Cat. No. B1443365
M. Wt: 180.23 g/mol
InChI Key: KMYUKFRLLCUUTD-UHFFFAOYSA-N
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Description

“[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” is a compound that belongs to the class of organic compounds known as 2-furanilides . It is a heterocyclic compound containing a furan ring . The compound is synthesized through a series of reactions involving the acylation of pyridin-2-amine with furan-2-carbonyl chloride .


Synthesis Analysis

The synthesis of “[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide . This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .


Molecular Structure Analysis

The molecular structure of “[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” is characterized by a furan ring that is substituted at the 2-position with an anilide . The thiazolo[3,4-a]benzimidazole group is planar with an r.m.s. deviation of 0.0073 A .


Chemical Reactions Analysis

The compound is subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent enters exclusively the 5-position of the furan ring . The alkylation of the compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .

Scientific Research Applications

Synthesis and Properties of 2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine

  • Summary of Application: This compound was synthesized and subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .
  • Methods of Application: The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .
  • Results or Outcomes: The product was subjected to electrophilic substitution reactions where the substituent entered exclusively the 5-position of the furan ring .

Design, Synthesis, and Biological Evaluation of 4-Thiazolidinone Derivatives

  • Summary of Application: A new family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones was synthesized and their antibacterial and antifungal activity was evaluated .
  • Methods of Application: Furan-2-carbaldehyde and 1,2,4-triazole-4-amine were reacted in ethanol using acetic acid as a catalyst to produce imines. Thioglycolic acid was then used to cyclize it into 4-thiazolidinedione .
  • Results or Outcomes: Products with nitro, methyl, and bromo substituents in the p-position of the benzene ring, as well as products with the nitro group at the m-position, showed very excellent activities against bacterial strains .

Synthesis of 2-((-1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)hydrazineylidene)-4-methyl-3-(p-tolyl)-5-(p-tolyldiazenyl)-2,3-dihydrothiazole

  • Summary of Application: This compound was synthesized and characterized .
  • Methods of Application: The specific methods of synthesis were not detailed in the search results .
  • Results or Outcomes: The compound was obtained as brownish-red crystals with a melting point of 125–126 °C .

Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo [4,5-b]pyridine

  • Summary of Application: This compound was synthesized and subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .
  • Methods of Application: The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .
  • Results or Outcomes: The product was subjected to electrophilic substitution reactions where the substituent entered exclusively the 5-position of the furan ring .

Design, Synthesis, Characterization, and Biological Evaluation of Some 4-Thiazolidinone Derivatives Containing Furan and 1,2,4-Triazole Moiety

  • Summary of Application: A new family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones was synthesized. Their antibacterial and antifungal activity was evaluated towards gram-positive and gram-negative strains of bacteria and fungi .
  • Methods of Application: Furan-2-carbaldehyde and 1,2,4-triazole-4-amine were reacted in ethanol using acetic acid as a catalyst to produce imines. Thioglycolic acid was then used to cyclize it into 4-thiazolidinedione .
  • Results or Outcomes: Products with nitro, methyl, and bromo substituents in the p-position of the benzene ring, as well as products with the nitro group at the m-position, showed very excellent activities against bacterial strains .

Synthesis of 2-((-1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)hydrazineylidene)-4-methyl-3-(p-tolyl)-5-(p-tolyldiazenyl)-2,3-dihydrothiazole

  • Summary of Application: This compound was synthesized and characterized .
  • Methods of Application: The specific methods of synthesis were not detailed in the search results .
  • Results or Outcomes: The compound was obtained as brownish-red crystals with a melting point of 125–126 °C .

Synthesis and Some Properties of 2- (Furan-2-yl) [1,3]thiazolo [4,5-b]pyridine

  • Summary of Application: This compound was synthesized and subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .
  • Methods of Application: The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .
  • Results or Outcomes: The product was subjected to electrophilic substitution reactions where the substituent entered exclusively the 5-position of the furan ring .

Design, Synthesis, Characterization, and Biological Evaluation of Some 4-Thiazolidinone Derivatives Containing Furan and 1,2,4-Triazole Moiety

  • Summary of Application: A new family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones was synthesized. Their antibacterial and antifungal activity was evaluated towards gram-positive and gram-negative strains of bacteria and fungi .
  • Methods of Application: Furan-2-carbaldehyde and 1,2,4-triazole-4-amine were reacted in ethanol using acetic acid as a catalyst to produce imines. Thioglycolic acid was then used to cyclize it into 4-thiazolidinedione .
  • Results or Outcomes: Products with nitro, methyl, and bromo substituents in the p-position of the benzene ring, as well as products with the nitro group at the m-position, showed very excellent activities against bacterial strains .

Synthesis of 2-((-1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)hydrazineylidene)-4-methyl-3-(p-tolyl)-5-(p-tolyldiazenyl)-2,3-dihydrothiazole

  • Summary of Application: This compound was synthesized and characterized .
  • Methods of Application: The specific methods of synthesis were not detailed in the search results .
  • Results or Outcomes: The compound was obtained as brownish-red crystals with a melting point of 125–126 °C .

Future Directions

The compound “[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine” and its derivatives could be further explored for their potential biological activities. Given the interesting properties of the compound, future research could focus on its potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

[2-(furan-2-yl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYUKFRLLCUUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine
Reactant of Route 2
[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine
Reactant of Route 3
[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine
Reactant of Route 4
[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine
Reactant of Route 5
[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine
Reactant of Route 6
[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine

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